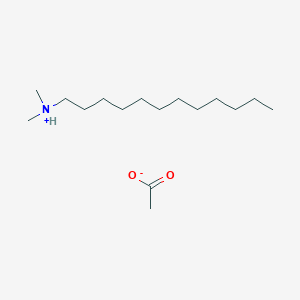![molecular formula C12H10OS B3188129 [1,1'-Biphenyl]-4-ol, 4'-mercapto- CAS No. 196940-30-4](/img/structure/B3188129.png)
[1,1'-Biphenyl]-4-ol, 4'-mercapto-
Overview
Description
[1,1’-Biphenyl]-4-ol, 4’-mercapto- is an organic compound that features a biphenyl core with a hydroxyl group at the 4-position of one phenyl ring and a mercapto (thiol) group at the 4’-position of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-ol, 4’-mercapto- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Introduction of Hydroxyl Group: The hydroxyl group can be introduced via electrophilic aromatic substitution using a hydroxylating agent such as phenol.
Introduction of Mercapto Group: The mercapto group can be introduced through a thiolation reaction using a thiolating agent like thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-4-ol, 4’-mercapto- may involve large-scale Suzuki coupling reactions followed by selective hydroxylation and thiolation steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The hydroxyl group can be reduced to form the corresponding hydrocarbon.
Substitution: Both the hydroxyl and mercapto groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Disulfides: Formed from the oxidation of the mercapto group.
Hydrocarbons: Formed from the reduction of the hydroxyl group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: [1,1’-Biphenyl]-4-ol, 4’-mercapto- can be used as a ligand in transition metal catalysis.
Material Science: It can be used in the synthesis of polymers and nanomaterials.
Biology
Bioconjugation: The compound can be used to modify biomolecules for various applications such as drug delivery and imaging.
Medicine
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry
Electronics: The compound can be used in the fabrication of electronic devices due to its conductive properties.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-ol, 4’-mercapto- involves its ability to interact with various molecular targets through its hydroxyl and mercapto groups. These interactions can lead to the formation of covalent bonds or coordination complexes, which can modulate the activity of enzymes, receptors, or other proteins. The pathways involved may include redox reactions, nucleophilic attacks, and coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-4-ol: Lacks the mercapto group, making it less versatile in thiol-based reactions.
[1,1’-Biphenyl]-4-thiol: Lacks the hydroxyl group, limiting its applications in hydroxyl-based chemistry.
4-Mercaptobiphenylcarbonitrile: Contains a nitrile group instead of a hydroxyl group, which alters its reactivity and applications.
Uniqueness
[1,1’-Biphenyl]-4-ol, 4’-mercapto- is unique due to the presence of both hydroxyl and mercapto groups, which allows it to participate in a wide range of chemical reactions and applications. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-(4-sulfanylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSKPUYTJYRIIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(Ethoxycarbonyl)prop-2-en-1-yl]boronic acid](/img/structure/B3188075.png)





![7-Methoxy-5-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3188110.png)



![Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester](/img/structure/B3188131.png)
